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Cat. No.: B1282420 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-

amino-1,8-naphthyridine dimers, focusing on their interactions with nucleic acids and their

potential as kinase inhibitors. The information is compiled from recent studies to facilitate

informed decision-making in drug design and development.

I. Binding Affinity of 2-Amino-1,8-Naphthyridine
Dimers to DNA and RNA
2-amino-1,8-naphthyridine dimers have emerged as a significant class of molecules that

selectively bind to mismatched base pairs and specific motifs in both DNA and RNA.[1][2] Their

binding affinity and selectivity are largely dictated by the nature and attachment points of the

linker connecting the two naphthyridine units.

Comparative Analysis of Binding Affinity
The following table summarizes the binding affinities of various 2-amino-1,8-naphthyridine

dimers for different nucleic acid targets. The dissociation constant (Kd) is a measure of binding

affinity, where a lower Kd value indicates a stronger binding interaction.
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Dimer
Name/Structure

Target Nucleic Acid
Binding Affinity
(Kd)

Experimental
Method

Dimeric 2-amino-1,8-

naphthyridine

(unspecified linker)

G-G mismatched DNA 53 nM[1][3][4]
Spectroscopic studies,

ITC

ANP77 (three-atom

linker at C7)

C/CC internal loop in

dsDNA
4.8 nM[5]

Isothermal Titration

Calorimetry (ITC)

ANP77 (three-atom

linker at C7)

T/CC internal loop in

dsDNA
34.4 nM[5]

Isothermal Titration

Calorimetry (ITC)

ANP77 Analogues

(ANPxy)

Cytosine-rich DNA

motifs
Varied affinities[2]

Thermal Denaturation

(Tm)

ANP47 (linker at C4

and C7)

Cytosine-rich DNA

motifs
High affinity[2]

Thermal Denaturation

(Tm)

ANP67 (linker at C6

and C7)

Cytosine-rich DNA

motifs
High affinity[2]

Thermal Denaturation

(Tm)

Conformationally

Restricted Dimer (1-

NHR)

Selected RNA from

pre-miR-29a loop

library

~100 nM[6]
Isothermal Titration

Calorimetry (ITC)

Key Observations from the Data:

Linker Position is Crucial: Altering the connection points of the two 2-amino-1,8-

naphthyridine units significantly impacts their binding affinity and selectivity for different DNA

and RNA motifs.[2]

High Affinity for Mismatches and Loops: These dimers exhibit high affinity for structurally

distinct regions in nucleic acids, such as G-G mismatches and C/CC or T/CC internal loops.

[1][5]

ANP77 as a Potent Binder: The ANP77 dimer, with a three-atom linker connecting the C7

positions of the two naphthyridine rings, demonstrates particularly high affinity for C/CC and

T/CC internal loops in double-stranded DNA.[5]
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Conformational Effects: The conformation of the dimer, whether stacked or unstacked in

solution, influences its binding properties. For instance, ANP47 and ANP67 show a higher

probability of stacked conformations, which correlates with their strong binding to cytosine-

rich DNA.[2]

II. Experimental Protocols for Determining Binding
Affinity
Accurate determination of binding affinities is paramount for SAR studies. The following are

detailed methodologies for key experiments cited in the analysis of 2-amino-1,8-naphthyridine

dimer interactions with nucleic acids.

A. Fluorescence Quenching Assay
Principle: This assay measures the decrease in the intrinsic fluorescence of a molecule upon

binding to a ligand. For 2-amino-1,8-naphthyridine dimers, their interaction with DNA or RNA

can lead to quenching of their fluorescence, and the extent of quenching can be used to

determine the binding affinity.

Protocol:

Preparation of Solutions:

Prepare a stock solution of the 2-amino-1,8-naphthyridine dimer in a suitable buffer (e.g.,

10 mM sodium cacodylate, 100 mM NaCl, pH 7.0).

Prepare stock solutions of the target DNA or RNA oligonucleotides in the same buffer.

Anneal duplex DNA/RNA by heating to 90°C for 5 minutes and then slowly cooling to room

temperature.

Determine the concentrations of all solutions using UV-Vis spectrophotometry.

Titration:

Place a fixed concentration of the dimer solution in a quartz cuvette.

incrementally add small aliquots of the concentrated nucleic acid solution to the cuvette.
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After each addition, mix the solution thoroughly and allow it to equilibrate for a few

minutes.

Fluorescence Measurement:

Measure the fluorescence emission spectrum of the solution after each addition of the

nucleic acid. The excitation wavelength is typically around the absorption maximum of the

dimer (e.g., 334 nm).

Record the fluorescence intensity at the emission maximum.

Data Analysis:

Correct the fluorescence intensity for dilution.

Plot the change in fluorescence intensity as a function of the nucleic acid concentration.

Fit the resulting binding isotherm to a suitable binding model (e.g., a 1:1 binding model) to

calculate the dissociation constant (Kd).

B. Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat change that occurs upon the binding of a ligand to a

macromolecule. This allows for the determination of the binding affinity (Kd), stoichiometry (n),

and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.

Protocol:

Sample Preparation:

Prepare solutions of the 2-amino-1,8-naphthyridine dimer and the target nucleic acid in the

same buffer batch to minimize heat of dilution effects.

Thoroughly degas both solutions before the experiment.

Accurately determine the concentrations of both the dimer and the nucleic acid.

ITC Experiment:
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Load the nucleic acid solution into the sample cell of the calorimeter.

Load the dimer solution into the injection syringe.

Set the experimental temperature (e.g., 25°C).

Perform a series of injections of the dimer solution into the nucleic acid solution, recording

the heat change after each injection.

Data Analysis:

Integrate the heat flow signal for each injection to obtain the heat change per injection.

Plot the heat change per mole of injectant against the molar ratio of dimer to nucleic acid.

Fit the resulting titration curve to a suitable binding model to determine the Kd, n, and ΔH.

The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation:

ΔG = -RTln(1/Kd) = ΔH - TΔS.

C. Thermal Denaturation (Tm) Assay
Principle: The melting temperature (Tm) of a double-stranded nucleic acid is the temperature at

which half of the duplex molecules have denatured into single strands. The binding of a small

molecule to a nucleic acid duplex can stabilize it, leading to an increase in its Tm. The

magnitude of this Tm shift (ΔTm) is related to the binding affinity of the molecule.

Protocol:

Sample Preparation:

Prepare solutions of the nucleic acid duplex in a suitable buffer.

Prepare a series of samples containing a fixed concentration of the nucleic acid and

varying concentrations of the 2-amino-1,8-naphthyridine dimer.

Melting Curve Measurement:

Use a UV-Vis spectrophotometer equipped with a temperature controller.
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Monitor the absorbance of the sample at 260 nm as the temperature is gradually

increased (e.g., 1°C/minute) from a low temperature (e.g., 20°C) to a high temperature

(e.g., 90°C).

Data Analysis:

Plot the absorbance at 260 nm versus temperature to obtain the melting curve.

The Tm is the temperature at the midpoint of the transition.

Calculate the ΔTm as the difference between the Tm of the nucleic acid in the presence

and absence of the dimer.

The ΔTm values can be used to compare the relative binding affinities of different dimers.

III. Visualization of Experimental Workflow
The following diagram illustrates the general workflow for characterizing the binding of 2-amino-

1,8-naphthyridine dimers to nucleic acids.
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Workflow for Nucleic Acid Binding Studies
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IV. Structure-Activity Relationship as Kinase
Inhibitors
While the primary focus of research on 2-amino-1,8-naphthyridine dimers has been on their

nucleic acid binding properties, the broader 1,8-naphthyridine scaffold is a known

pharmacophore for kinase inhibitors. However, based on the current scientific literature, there is

limited specific information and quantitative data on the structure-activity relationship of dimeric

2-amino-1,8-naphthyridine compounds as kinase inhibitors.

Studies on monomeric 1,8-naphthyridine derivatives have shown that substitutions at various

positions on the naphthyridine ring can lead to potent inhibition of different kinases. For a

comprehensive SAR analysis of dimeric compounds in this context, further research and

screening against a panel of kinases would be required.

General Experimental Protocol for In Vitro Kinase Assay
Principle: An in vitro kinase assay measures the ability of a compound to inhibit the activity of a

specific kinase. This is typically done by quantifying the phosphorylation of a substrate by the

kinase in the presence and absence of the inhibitor.

Protocol:

Reagent Preparation:

Prepare a solution of the purified recombinant kinase in a suitable kinase assay buffer

(e.g., Tris-HCl, MgCl2, DTT).

Prepare a solution of the kinase-specific substrate (peptide or protein).

Prepare a solution of ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system with a

detection reagent for ADP).

Prepare serial dilutions of the test compound (2-amino-1,8-naphthyridine dimer) in the

assay buffer.

Kinase Reaction:
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In a microplate, combine the kinase, substrate, and the test compound at various

concentrations.

Initiate the reaction by adding ATP.

Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

Detection of Phosphorylation:

Radiometric Assay: Stop the reaction and separate the phosphorylated substrate from the

unreacted [γ-³²P]ATP (e.g., by spotting onto a phosphocellulose membrane followed by

washing). Quantify the radioactivity of the phosphorylated substrate using a scintillation

counter.

Luminescence-Based Assay (e.g., ADP-Glo™): After the kinase reaction, add a reagent

that depletes the remaining ATP. Then, add a detection reagent that converts the ADP

produced to ATP, which is then used in a luciferase reaction to generate a luminescent

signal. The amount of light produced is proportional to the kinase activity.

Data Analysis:

Calculate the percentage of kinase inhibition for each concentration of the test compound

relative to a control (no inhibitor).

Plot the percent inhibition against the logarithm of the inhibitor concentration.

Fit the data to a dose-response curve to determine the IC50 value (the concentration of

the inhibitor required to reduce the kinase activity by 50%).

V. Visualization of Kinase Inhibition Assay Workflow
The following diagram illustrates a typical workflow for an in vitro kinase inhibition assay.
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Workflow for In Vitro Kinase Inhibition Assay

VI. Conclusion
The structure-activity relationship of 2-amino-1,8-naphthyridine dimers is well-documented in

the context of their binding to DNA and RNA. The linker connecting the two naphthyridine units

is a key determinant of their binding affinity and selectivity, with specific linker geometries

favoring interactions with mismatched base pairs and internal loops. The ANP77 dimer stands

out as a high-affinity binder for C/CC and T/CC motifs. In contrast, the exploration of these

dimeric compounds as kinase inhibitors is an area that requires further investigation to

establish a clear SAR. The experimental protocols and workflows provided in this guide offer a

framework for the continued evaluation and development of 2-amino-1,8-naphthyridine dimers

as potential therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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